molecular formula C21H19ClN2O3S B4286091 METHYL 4-(4-CHLOROPHENYL)-5-METHYL-2-[(4-TOLUIDINOCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE

METHYL 4-(4-CHLOROPHENYL)-5-METHYL-2-[(4-TOLUIDINOCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE

Cat. No.: B4286091
M. Wt: 414.9 g/mol
InChI Key: GDYYVFNYYHRQHU-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenyl)-5-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group, a methyl group, and a thiophene carboxylate moiety, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 4-(4-CHLOROPHENYL)-5-METHYL-2-[(4-TOLUIDINOCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions One common method includes the condensation of 4-chlorobenzaldehyde with methyl acetoacetate in the presence of a base to form an intermediate This intermediate undergoes cyclization with elemental sulfur to form the thiophene ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 4-(4-chlorophenyl)-5-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenyl and methylphenyl groups allows for hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • Methyl 4-(4-chlorophenyl)-2-aminothiophene-3-carboxylate
  • Methyl 4-(4-methylphenyl)-5-methyl-2-aminothiophene-3-carboxylate
  • Methyl 4-(4-chlorophenyl)-5-methyl-2-(methylamino)-3-thiophenecarboxylate

Comparison: Methyl 4-(4-chlorophenyl)-5-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate is unique due to the presence of both chlorophenyl and methylphenyl groups, which provide distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 4-(4-chlorophenyl)-5-methyl-2-[(4-methylphenyl)carbamoylamino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S/c1-12-4-10-16(11-5-12)23-21(26)24-19-18(20(25)27-3)17(13(2)28-19)14-6-8-15(22)9-7-14/h4-11H,1-3H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYYVFNYYHRQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(C(=C(S2)C)C3=CC=C(C=C3)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-(4-CHLOROPHENYL)-5-METHYL-2-[(4-TOLUIDINOCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-(4-CHLOROPHENYL)-5-METHYL-2-[(4-TOLUIDINOCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 4-(4-CHLOROPHENYL)-5-METHYL-2-[(4-TOLUIDINOCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 4-(4-CHLOROPHENYL)-5-METHYL-2-[(4-TOLUIDINOCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 4-(4-CHLOROPHENYL)-5-METHYL-2-[(4-TOLUIDINOCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 4-(4-CHLOROPHENYL)-5-METHYL-2-[(4-TOLUIDINOCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE

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